molecular formula C17H11BrO5 B2736257 (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 900880-97-9

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B2736257
CAS No.: 900880-97-9
M. Wt: 375.174
InChI Key: BKKFZDBDILIEGM-CHHVJCJISA-N
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Description

(Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is an organic compound that features a benzofuran core with a bromobenzylidene substituent and an acetic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromobenzylidene Group: This step involves the condensation of a bromobenzaldehyde with the benzofuran core under basic or acidic conditions.

    Attachment of the Acetic Acid Moiety: This can be done through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the bromobenzylidene group.

    Reduction: Reduction reactions could target the carbonyl groups or the bromobenzylidene double bond.

    Substitution: The bromine atom in the bromobenzylidene group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers might study the compound for its potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: The compound or its derivatives could be investigated for use in developing new pharmaceuticals.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
  • (Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Uniqueness

The presence of the bromine atom in (Z)-2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Properties

IUPAC Name

2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c18-11-3-1-2-10(6-11)7-15-17(21)13-5-4-12(8-14(13)23-15)22-9-16(19)20/h1-8H,9H2,(H,19,20)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKFZDBDILIEGM-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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